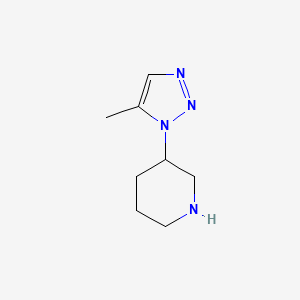![molecular formula C11H21NO B13157049 3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL](/img/structure/B13157049.png)
3-Amino-1-(bicyclo[2.2.1]heptan-2-YL)-2-methylpropan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol is an organic compound with the molecular formula C10H19NO. This compound features a bicyclic structure, specifically a norbornane framework, which is known for its rigidity and stability. The presence of an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with norbornene, a bicyclic alkene.
Hydroboration-Oxidation: Norbornene undergoes hydroboration-oxidation to form norbornanol.
Amination: The hydroxyl group of norbornanol is then converted to an amino group through a series of reactions involving tosylation followed by nucleophilic substitution with ammonia or an amine.
Alkylation: The final step involves the alkylation of the amino group with 2-bromo-2-methylpropan-1-ol to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for hydroboration-oxidation and automated systems for amination and alkylation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an alkyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Tosyl chloride (TsCl) in pyridine for tosylation, followed by nucleophilic substitution with ammonia or amines.
Major Products
Oxidation: Formation of 3-oxo-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol.
Reduction: Formation of 3-methyl-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol.
Substitution: Formation of various amides or substituted amines.
Scientific Research Applications
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors due to its amino and hydroxyl groups, which can form hydrogen bonds and other interactions.
Pathways Involved: It may modulate biochemical pathways by acting as an enzyme inhibitor or receptor agonist/antagonist, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: A similar compound with a hydroxyl group but lacking the amino and methyl groups.
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)propan-1-ol: Similar structure but without the methyl group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine: Contains a similar bicyclic framework with different substituents.
Uniqueness
3-Amino-1-(bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-1-ol is unique due to the combination of its bicyclic structure with both amino and hydroxyl functional groups, making it a versatile intermediate for various chemical reactions and applications.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
3-amino-1-(2-bicyclo[2.2.1]heptanyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-7(6-12)11(13)10-5-8-2-3-9(10)4-8/h7-11,13H,2-6,12H2,1H3 |
InChI Key |
LSZRPKNFDZYANR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1CC2CCC1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


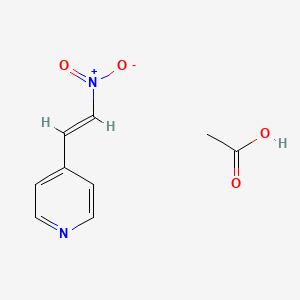
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)
![Ethyl 6,6-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13156973.png)



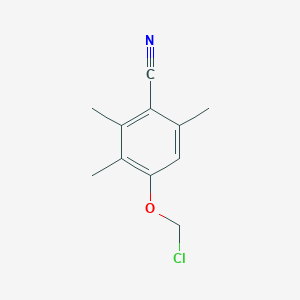
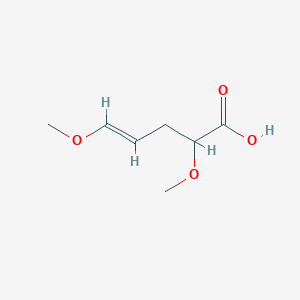
![1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)

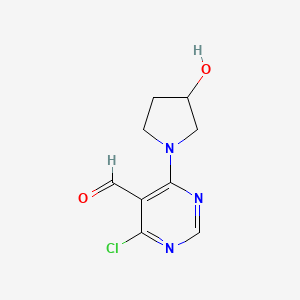
![(1R)-2,2-Dimethyl-1-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13157035.png)

